Product packaging for K-252a, Nocardiopsis sp.(Cat. No.:)

K-252a, Nocardiopsis sp.

Cat. No.: B1201807
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-IYYJOCMQSA-N
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Description

Overview of Indolocarbazole Alkaloids in Natural Product Chemistry

Indolocarbazole alkaloids are a class of natural products characterized by a core structure of an indole (B1671886) fused to a carbazole (B46965). rsc.orgbeilstein-journals.orgwikipedia.org This diverse family of compounds is produced by various organisms, including actinomycetes, slime molds, and marine invertebrates. rsc.orgwikipedia.org Their broad range of biological activities, such as antifungal, antitumor, and neuroprotective properties, has made them a focal point in natural product chemistry and drug discovery. rsc.orgrsc.orgresearchgate.net

Structurally, indolocarbazoles can be categorized based on the fusion of the indole and carbazole rings and the nature of substitutions, particularly glycosylation. rsc.orgwikipedia.org A significant subgroup is the indolo[2,3-a]pyrrolo[3,4-c]carbazoles, which includes prominent members like staurosporine (B1682477) and rebeccamycin (B1679247). wikipedia.orgrsc.org These compounds often feature sugar moieties attached to the indolocarbazole core, influencing their biological specificity. rsc.org For instance, the mode of glycosidic linkage and other structural variations differentiate their primary cellular targets, with some acting as potent protein kinase inhibitors while others stabilize topoisomerase-DNA complexes. rsc.org

Historical Context of K-252a Discovery and Isolation from Nocardiopsis sp.

K-252a was first isolated from the culture broth of a soil microorganism identified as Nocardiopsis sp. strain K-252 (NRRL 15532). scispace.comscispace.com The producing organism was originally isolated from a soil sample in Tokyo, Japan. scispace.comriken.jp Subsequent taxonomic re-evaluation proposed the transfer of this strain to the genus Nonomuraea as Nonomuraea longicatena. microbiologyresearch.org

The discovery of K-252a was a result of screening for inhibitors of the Ca2+-messenger system. spandidos-publications.comscispace.com Initial studies revealed its potent inhibitory activity against protein kinase C (PKC). scispace.comjst.go.jp The fermentation process to produce K-252a involves culturing the Nocardiopsis sp. in a suitable medium containing carbon and nitrogen sources. scispace.comepo.org Following fermentation, K-252a is extracted from the culture broth and mycelia and purified through various chromatographic techniques. tandfonline.comscispace.com The complete gene cluster for the biosynthesis of K-252a in Nocardiopsis sp. K-252 has since been cloned and sequenced, providing insights into its complex biosynthetic pathway. scispace.comrsc.orgoup.com

Table 1: Key Milestones in the Discovery and Characterization of K-252a
YearMilestoneReference
1986Initial isolation of K-252a from Nocardiopsis sp. K-252 and identification as a potent protein kinase C inhibitor. scispace.comjst.go.jp
1999Taxonomic re-evaluation of the producing strain, proposing its reclassification as Nonomuraea longicatena. microbiologyresearch.org
2009The complete gene cluster for K-252a biosynthesis is cloned and sequenced, elucidating the genetic basis of its production. scispace.com

Academic Significance of K-252a as a Research Probe and Lead Compound

K-252a's primary significance in academic research stems from its potent and, in some cases, selective inhibition of various protein kinases. tocris.comnih.govrndsystems.com Protein kinases are crucial enzymes that regulate a vast array of cellular processes, making them important targets for therapeutic intervention. rsc.org K-252a's ability to inhibit these enzymes has established it as an invaluable chemical probe to dissect cellular signaling pathways. nih.govjneurosci.orgpnas.orgpnas.org

Initially identified as a potent inhibitor of protein kinase C (PKC), further studies revealed that K-252a also inhibits a broad spectrum of other serine/threonine kinases and tyrosine kinases. jst.go.jptocris.comrndsystems.commedchemexpress.com It is a particularly potent inhibitor of the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC), which are critical for neuronal survival and differentiation. nih.govwikipedia.org This has made K-252a a widely used tool in neurobiology to study the roles of neurotrophins and their signaling pathways. nih.govjneurosci.org For example, it has been shown to block nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells by inhibiting TrkA kinase activity. nih.govjneurosci.orgwikipedia.org

The inhibitory profile of K-252a against various kinases has been extensively characterized, revealing a range of potencies. tocris.comrndsystems.commedchemexpress.comwikipedia.org

Table 2: Inhibitory Activity of K-252a Against Various Protein Kinases
KinaseIC₅₀/Kᵢ ValueReference
Protein Kinase C (PKC)32.9 nM (IC₅₀) jst.go.jptocris.comrndsystems.com
Protein Kinase A (PKA)140 nM (IC₅₀) medchemexpress.com
Ca²⁺/calmodulin-dependent kinase type II270 nM (IC₅₀) medchemexpress.com
Phosphorylase kinase1.7 nM (IC₅₀) medchemexpress.comwikipedia.org
Myosin Light Chain Kinase (MLCK)20 nM (Kᵢ) tocris.comrndsystems.com
Trk (gp140trk)3 nM (IC₅₀) nih.govmedchemexpress.com

Beyond its role as a research tool, K-252a has served as a lead compound for the development of more selective and potent kinase inhibitors. spandidos-publications.comnih.gov Its indolocarbazole scaffold is a privileged structure in drug discovery, and derivatives of K-252a have been synthesized and investigated for various therapeutic applications, including cancer and neurodegenerative diseases. tandfonline.comnih.govrsc.orgoup.com For example, its ability to inhibit Trk kinases has spurred interest in developing K-252a analogs for the treatment of cancers driven by Trk fusions. nih.gov Furthermore, its effects on cell cycle and apoptosis in cancer cells have highlighted its potential as an anticancer agent. spandidos-publications.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21N3O5 B1201807 K-252a, Nocardiopsis sp.

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1

InChI Key

KOZFSFOOLUUIGY-IYYJOCMQSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Isomeric SMILES

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Biosynthesis and Genetic Determinants of K 252a in Nocardiopsis Sp.

Identification and Characterization of the Biosynthetic Gene Cluster (e.g., nok genes)

The genetic blueprint for K-252a biosynthesis in Nocardiopsis sp. K-252 is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the "nok" cluster. scispace.comnycu.edu.tw Through the construction and screening of a fosmid genomic DNA library of the producing organism, a contiguous genomic fragment of approximately 45 kb was identified and fully sequenced. scispace.comrsc.org

Sequence analysis of this region revealed the presence of 35 distinct open reading frames (ORFs). scispace.comrsc.orgrsc.org Bioinformatic analysis and comparison with other known indolocarbazole BGCs, such as those for staurosporine (B1682477) (sta) and rebeccamycin (B1679247) (reb), allowed for the putative functional assignment of many of the nok genes. scispace.commdpi.com The cluster contains all the necessary genes presumed to be involved in the synthesis of the K-252c aglycone, the formation and modification of the deoxysugar moiety, and the subsequent glycosylation and tailoring steps. scispace.compsu.edu The discovery and sequencing of the complete nok gene cluster have been pivotal, shedding light on the biosynthesis, regulation, and resistance mechanisms associated with K-252a and its related metabolites. scispace.comrsc.org

Table 1: Selected Genes from the Nocardiopsis sp. K-252a (nok) Biosynthetic Gene Cluster and Their Proposed Functions Data sourced from Chiu et al., 2009. scispace.com

Gene NameProposed FunctionHomolog in Staurosporine Cluster (sta)
NokA L-amino acid oxidasestaO
NokB Chromopyrrolic acid synthasestaD
NokC Cytochrome P450 hydroxylasestaP
NokD FAD-dependent monooxygenasestaC
NokL N-glycosyltransferasestaG
NokJ Cytochrome P450staN
NokF NDP-glucose synthasestaF
NokG NDP-glucose 4,6-dehydratasestaE

Enzymatic Pathways and Key Biosynthetic Enzymes

The assembly of K-252a is a multi-step process orchestrated by a suite of specialized enzymes encoded by the nok cluster. The pathway can be broadly divided into the formation of the indolocarbazole core and the synthesis and attachment of the sugar moiety.

The biosynthesis of the aglycone K-252c begins with two molecules of the amino acid L-tryptophan. scispace.comtandfonline.com The initial steps are catalyzed by two key enzymes, NokA and NokB. scispace.comnycu.edu.tw

NokA : This enzyme is an L-amino acid oxidase that catalyzes the oxidative deamination of L-tryptophan to form the intermediate indole-3-pyruvic acid. nycu.edu.twmdpi.comnih.gov

NokB : Functioning as a chromopyrrolic acid synthase, NokB utilizes two molecules of the indole-3-pyruvic acid generated by NokA to produce chromopyrrolic acid (CPA), a central intermediate in the pathway. scispace.comnycu.edu.twmdpi.comtandfonline.com

Following the formation of CPA, a series of enzymatic reactions, including intramolecular C-C bond formation catalyzed by a cytochrome P450 enzyme (NokC) and subsequent oxidative decarboxylation by a monooxygenase (NokD), leads to the cyclized indolocarbazole scaffold of K-252c. mdpi.comtandfonline.com

A defining feature of K-252a is its N-glycosidic linkage. This crucial step is catalyzed by the enzyme NokL , an N-glycosyltransferase. scispace.comnih.gov NokL is responsible for attaching the activated deoxysugar, NDP-2-deoxy-dihydrostreptose, to the K-252c aglycone. scispace.comnycu.edu.tw The successful in vitro functional characterization of NokL, using soluble protein expressed in Escherichia coli, was a significant breakthrough, confirming its role as the key sugar transferase in the pathway. nycu.edu.twnih.gov Studies have shown that NokL exhibits a peculiar mode of substrate promiscuity, suggesting it may accept alternative sugar donors. nycu.edu.twnih.gov This flexibility is a valuable characteristic for potential applications in combinatorial biosynthesis. nycu.edu.tw

The conversion of L-tryptophan to chromopyrrolic acid is a tightly coupled reaction involving NokA and NokB. nycu.edu.twnih.gov Biochemical characterization through in vitro studies has provided deeper mechanistic understanding. When NokA is expressed heterologously without NokB, it produces several compounds derived from its primary product, indole-3-pyruvic acid, including indole-3-carboxaldehyde (B46971) and indole-3-acetic acid. nycu.edu.twnih.gov This indicates that in the absence of the subsequent enzyme (NokB) to channel the intermediate, the unstable indole-3-pyruvic acid degrades into other products. nycu.edu.tw

Interestingly, experiments using ammonium (B1175870) hydroxide (B78521) were able to successfully dissect the coupled NokA/NokB reaction in vitro. nycu.edu.twnih.gov This allowed researchers to control the partitioning of the pathway, either toward the formation of CPA or toward the degradation products of the NokA reaction, revealing important mechanistic details about the cross-talk between these two enzymes. nycu.edu.twnih.gov Furthermore, NokA was found to have high stereoselectivity, specifically acting on L-tryptophan. nih.gov

Biosynthetic Intermediates and Related Compounds

The study of the K-252a biosynthetic pathway has identified several key intermediates and related metabolites produced by the Nocardiopsis strain or by engineered systems.

Table 2: Key Intermediates and Related Compounds in K-252a Biosynthesis

Compound NameRole/DescriptionCitation(s)
Indole-3-pyruvic acid The initial product of the NokA-catalyzed oxidation of L-tryptophan; a precursor to CPA. nycu.edu.twtandfonline.comnih.gov
Chromopyrrolic acid (CPA) A key intermediate formed by the NokB-catalyzed condensation of two indole-3-pyruvic acid molecules; precursor to the indolocarbazole core. scispace.comnycu.edu.twrsc.orgnih.gov
K-252c The indolocarbazole aglycone core of K-252a; the substrate for the glycosyltransferase NokL. scispace.comnycu.edu.twmdpi.comnih.gov
K-252d An analog of K-252a consisting of K-252c glycosylated with L-rhamnose instead of dihydrostreptose (B1196812); can be produced in vitro by NokL. nycu.edu.twmdpi.comnih.govasm.org
Indole-3-carboxaldehyde A compound derived from the degradation of indole-3-pyruvic acid, observed in in vitro reactions with NokA alone. nycu.edu.twnih.gov
Indole-3-acetic acid Another degradation product of indole-3-pyruvic acid observed in in vitro reactions containing only the NokA enzyme. nycu.edu.twnih.gov

Genetic Engineering and Heterologous Expression for Biosynthetic Studies

Genetic engineering and heterologous expression have been indispensable tools for deciphering the K-252a biosynthetic pathway. scispace.comnycu.edu.tw The entire nok gene cluster, as well as smaller subsets of genes, have been successfully expressed in host organisms like Escherichia coli. scispace.comnycu.edu.twrsc.org

For instance, a multigene expression cassette containing the genes required for K-252c biosynthesis (nokA, nokB, etc.) was constructed and overexpressed in E. coli. scispace.comrsc.org This engineered strain, when supplied with L-tryptophan, was capable of producing the key intermediate chromopyrrolic acid, providing direct functional evidence for the roles of the encoded enzymes. scispace.comrsc.orgrsc.org

Similarly, the heterologous expression of individual enzymes has been crucial for detailed biochemical characterization. The expression of nokL in E. coli enabled the first in vitro demonstration of its N-glycosyltransferase activity and was used to synthesize the analog K-252d. nycu.edu.twrsc.org The separate expression of nokA allowed for the identification of its specific products and byproducts. nycu.edu.twnih.gov These genetic manipulation strategies not only confirm gene function but also provide powerful platforms for combinatorial biosynthesis, aiming to create novel indolocarbazole derivatives with potentially improved therapeutic properties. nycu.edu.twrsc.org

Fosmid Genomic DNA Library Construction for Gene Cluster Identification

The initial step in elucidating the biosynthesis of K-252a involved the identification of the responsible gene cluster within the genome of Nocardiopsis sp. K-252. Researchers constructed a fosmid genomic DNA library to achieve this. scispace.com Genomic DNA from the microorganism was mechanically sheared into large fragments, which were then size-selected to be between 30 and 70 kilobases (kb). scispace.com These fragments were subsequently ligated into a pCC1FOS fosmid vector. scispace.com The process, utilizing a CopyControl fosmid library production kit, resulted in a comprehensive library of 5,856 clones, with each clone carrying an average genomic DNA insert of approximately 35 kb. scispace.com

To pinpoint the specific clones containing the K-252a biosynthetic genes, a screening strategy based on polymerase chain reaction (PCR) was implemented. scispace.com The biosynthesis of the unique dihydrostreptose sugar moiety of K-252a was hypothesized to involve common deoxysugar biosynthetic pathways. scispace.com Therefore, degenerate primers were designed based on conserved sequences of genes encoding key enzymes in this process, namely NDP-glucose synthase and NDP-glucose 4,6-dehydratase, from various Streptomyces species. scispace.com

These primers successfully amplified DNA fragments from the Nocardiopsis sp. genomic DNA, which were then used as probes to screen the fosmid library. scispace.com This targeted screening led to the identification of three overlapping fosmid clones: pJC3B5, pJC40D7, and pJC28B7. scispace.com Together, these clones spanned a genomic region of about 57 kb. Subsequent sequencing of this region revealed a contiguous 45 kb DNA sequence containing the entire gene cluster for K-252a biosynthesis. scispace.com Bioinformatic analysis of this sequence identified 35 distinct open reading frames (ORFs), which were then annotated to propose their functions in the biosynthesis, regulation, and resistance related to K-252a and its analogs. scispace.comrsc.org

Table 1: Fosmid Library Construction for K-252a Gene Cluster Identification

ParameterDescriptionReference
OrganismNocardiopsis sp. K-252 (NRRL15532) scispace.com
VectorpCC1FOS Fosmid Vector scispace.com
Library Size5,856 clones scispace.com
Average Insert Size~35 kb scispace.com
Screening MethodPCR with degenerate primers for deoxysugar biosynthetic genes scispace.com
Identified ClonespJC3B5, pJC40D7, pJC28B7 scispace.com
Identified Gene Cluster Size~45 kb scispace.comnih.gov
Number of ORFs35 scispace.comrsc.org

Overexpression of Biosynthetic Genes in Heterologous Systems (e.g., Escherichia coli)

With the gene cluster identified, functional characterization of the encoded enzymes was pursued through heterologous expression, primarily in Escherichia coli. scispace.comrsc.org This approach allows for the production and study of individual enzymes or enzyme sets outside of their native host. A multigene expression cassette containing the genes nokA, nokB, nokC, and nokD—presumed to be essential for the synthesis of the K-252c aglycone—was constructed. nycu.edu.twnih.gov

This cassette was successfully overexpressed in E. coli, yielding soluble and active proteins suitable for enzymatic assays. scispace.comrsc.org The heterologous co-expression of NokA, an L-amino acid oxidase, and NokB, a chromopyrrolic acid synthase, led to the successful in vitro production of chromopyrrolic acid (CPA), a key intermediate in the biosynthesis of the indolocarbazole core. scispace.comrsc.org This result provided direct functional evidence for the role of these genes in K-252c biosynthesis. scispace.com

Furthermore, the N-glycosyltransferase enzyme, NokL, which is responsible for attaching the sugar moiety to the aglycone, was also successfully expressed as a soluble protein in E. coli. nycu.edu.twnih.gov This was a significant achievement as it allowed for the first in vitro demonstration of its sugar transferase activity. nycu.edu.tw In a different approach, the entire gene cluster was introduced into the heterologous host Streptomyces albus, which resulted in the production of K-252a, confirming the completeness of the cloned gene set. nih.gov

In Vitro and In Vivo Biotransformation Approaches

Biotransformation, using either isolated enzymes (in vitro) or whole microbial cells (in vivo), is a powerful tool for studying biosynthetic pathways and producing specific compounds. In the context of K-252a, both approaches have been successfully employed.

The in vitro biotransformation was demonstrated through cell-free tandem enzymatic assays using the soluble NokA and NokB proteins expressed in E. coli. scispace.com These assays confirmed their catalytic roles in converting L-tryptophan into chromopyrrolic acid (CPA). scispace.comrsc.org The reaction catalyzed by NokA was found to be highly stereoselective for L-tryptophan. nycu.edu.tw

In vivo biotransformation was also achieved by utilizing the engineered E. coli strains. scispace.com By supplying L-tryptophan to the culture medium of E. coli harboring the nokA/nokB gene cassette, researchers accomplished a facile production of CPA directly in the culture broth. scispace.comrsc.org This demonstrated the feasibility of using whole-cell biocatalysts for producing key intermediates. Similarly, E. coli expression systems for NokA alone and NokL were used to develop simple methods for synthesizing indole-3-carboxaldehyde (ICA) and K-252d, respectively. nih.gov These biotransformation approaches provide valuable mechanistic insights and offer practical routes for the synthesis of indolocarbazole compounds. nycu.edu.twnih.gov

Table 2: Products from Heterologous Expression and Biotransformation

Expressed Gene(s)Host SystemSubstrate(s)Product(s)Reference
nokA / nokBE. coli (in vitro/in vivo)L-TryptophanChromopyrrolic acid (CPA) scispace.comrsc.org
nokAE. coliL-TryptophanIndole-3-carboxaldehyde (ICA), Indole-3-acetic acid nycu.edu.twnih.gov
nokLE. coli (in vitro)K-252c, TDP-RhamnoseK-252d (rhamnosyl-K252c) nycu.edu.tw
Full nok clusterStreptomyces albus-K-252a nih.gov

Combinatorial Biosynthesis Strategies for Analog Generation

The detailed understanding of the K-252a biosynthetic pathway and the functional characterization of its enzymes have paved the way for combinatorial biosynthesis. scispace.comrsc.org This technique involves mixing and matching genes and enzymes from different pathways, or modifying existing ones, to generate novel chemical structures not found in nature. The ultimate goal is to create analogs of K-252a with potentially improved therapeutic properties. nycu.edu.tw

A key enzyme for this strategy is the N-glycosyltransferase, NokL. nycu.edu.tw Studies revealed that NokL exhibits a peculiar mode of substrate promiscuity, meaning it can potentially accept and transfer different sugar molecules, not just its native dihydrostreptose. nycu.edu.twnih.gov This was demonstrated by the successful in vitro synthesis of K-252d, where NokL catalyzed the transfer of a rhamnose sugar to the K-252c aglycone. nycu.edu.tw

This enzymatic flexibility, along with the ability to manipulate the enzymes responsible for the aglycone formation (NokA and NokB), provides a powerful toolkit for generating a library of new indolocarbazole analogs. nycu.edu.twnih.gov By introducing alternative substrates or engineered enzymes into the heterologous expression systems, it is possible to produce a variety of modified K-252a derivatives for drug discovery and development programs. nih.gov

Biological Activities and Molecular Mechanisms of K 252a

Protein Kinase Inhibition Spectrum and Selectivity

K-252a exhibits a diverse inhibitory profile, targeting multiple families of protein kinases with varying degrees of potency. Its activity spans across serine/threonine kinases, receptor tyrosine kinases, and other kinase families, demonstrating a complex selectivity profile.

Inhibition of Serine/Threonine Kinases

K-252a is a formidable inhibitor of several key serine/threonine kinases that are pivotal in cellular signaling pathways. Notably, it demonstrates potent inhibition against Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG). Research has established its inhibitory concentrations (IC50) for these enzymes, with values of 470 nM for PKC and 140 nM for PKA. medchemexpress.com Further studies have reported IC50 values for PKA, PKC, and PKG in the range of 18-25 nM. nih.gov

The compound is also a highly potent inhibitor of Ca2+/Calmodulin-Dependent Kinases (CaMKs), particularly CaMK II, with a reported IC50 value of 270 nM and a Ki of 1.8 nM. medchemexpress.comnih.gov One of the most potently inhibited enzymes by K-252a is Phosphorylase Kinase, with an IC50 value of a mere 1.7 nM. medchemexpress.com This highlights a significant selectivity for phosphorylase kinase over other kinases like PKC. nih.gov

Additionally, K-252a has been shown to inhibit cell cycle-related kinases such as Cdc2 and the actin-regulating kinase PRK1, contributing to its effects on cell cycle arrest. cellsignal.com

Inhibitory Activity of K-252a against Serine/Threonine Kinases
KinaseInhibition Value (IC50/Ki)Value Type
Protein Kinase C (PKC)470 nM / 32.9 nM / 25 nMIC50 / IC50 / Ki
Protein Kinase A (PKA)140 nM / 18 nMIC50 / Ki
Protein Kinase G (PKG)20 nMKi
Ca2+/Calmodulin-Dependent Kinase II (CaMK II)270 nM / 1.8 nMIC50 / Ki
Phosphorylase Kinase1.7 nMIC50

Inhibition of Receptor Tyrosine Kinases (RTKs)

K-252a demonstrates remarkable potency and selectivity for the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. nih.gov It is a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk (TrkA), with an IC50 of 3 nM. medchemexpress.comnih.gov This inhibition extends to other members of the Trk family, including TrkB and TrkC. nih.gov The selective inhibition of Trk kinases by K-252a has been instrumental in studies of neurotrophin signaling.

In contrast to its potent effect on the Trk family, K-252a shows little to no inhibitory activity against other receptor tyrosine kinases, such as the receptors for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF), even at micromolar concentrations. nih.gov However, K-252a has been shown to inhibit the oncogenic properties of the MET receptor tyrosine kinase by preventing its autophosphorylation and the activation of downstream signaling pathways involving MAPK and Akt. tocris.com

Inhibitory Activity of K-252a against Receptor Tyrosine Kinases
KinaseInhibition Value (IC50)
TrkA (gp140trk)3 nM
TrkBInhibited
TrkCInhibited
MetInhibited

Inhibition of Mixed-Lineage Kinases and Dual Specificity Kinases

The inhibitory profile of K-252a also includes members of the mixed-lineage kinase (MLK) and dual-specificity kinase families. It has been identified as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3). This inhibition is significant as MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses and apoptosis.

Furthermore, K-252a has been shown to affect the Mitogen-Activated Protein (MAP) kinase pathway. While it prevents the activation of downstream effectors of MET like MAPK, its direct interaction with all MAP kinases is complex and context-dependent. tocris.com The compound also demonstrates inhibitory activity against p21-activated kinases (PAKs), which are key regulators of the cytoskeleton and cell motility.

Apoptosis signal-regulating kinase 1 (ASK1), another member of the MAP kinase kinase kinase (MAP3K) family, is also impacted by K-252a. ASK1 is a crucial mediator of cellular stress responses that lead to the activation of JNK and p38 MAPKs.

Inhibition of Bacterial Kinases

Beyond eukaryotic kinases, K-252a has been found to inhibit bacterial protein kinases. Specifically, it has been identified as an inhibitor of the Serine/Threonine Kinase (STK) from Streptococcus suis (ssSTK). This finding suggests that K-252a and its analogs could serve as scaffolds for the development of novel antimicrobial agents targeting essential bacterial signaling pathways.

Studies on K-252a-Insensitive Protein Kinases

Despite its broad-spectrum activity, not all protein kinases are susceptible to inhibition by K-252a. A notable example of a K-252a-insensitive kinase is the one responsible for the phosphorylation of the plasma membrane H+-ATPase. oup.comnih.gov Studies have shown that K-252a has no effect on the in vitro phosphorylation of the H+-ATPase, indicating that the protein kinase involved in this process is not a target of the inhibitor. oup.com This insensitivity provides a useful tool for dissecting specific signaling pathways and distinguishing them from those that are K-252a-sensitive.

Molecular Mechanisms of Kinase Inhibition

The primary mechanism by which K-252a exerts its inhibitory effects on protein kinases is through competitive inhibition with respect to ATP. nih.govcellsignal.com As a staurosporine (B1682477) analog, K-252a possesses a rigid, planar indolocarbazole ring system that is structurally similar to the adenine (B156593) ring of ATP. This structural mimicry allows K-252a to bind to the ATP-binding pocket within the catalytic domain of susceptible kinases.

By occupying the ATP-binding site, K-252a physically obstructs the binding of the natural substrate, ATP, thereby preventing the transfer of the gamma-phosphate to the protein substrate. Kinetic studies have confirmed this competitive mechanism of inhibition. For instance, in the case of TrkA tyrosine kinase, K-252a acts as a competitive inhibitor with respect to ATP. nih.gov This competitive binding to the ATP pocket is a common mechanism for many small-molecule kinase inhibitors and is central to the broad-spectrum activity of K-252a. The subtle variations in the architecture of the ATP-binding sites among different kinases are thought to be the basis for the observed selectivity of K-252a for certain kinases over others. nih.gov

Adenosine (B11128) Triphosphate (ATP) Competitive Binding

K-252a functions as a cell-permeable, reversible, and ATP-competitive inhibitor of multiple protein kinases. merckmillipore.com Its inhibitory action is achieved by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. semanticscholar.orgnih.gov This competitive inhibition has been demonstrated for its activity against the trkA kinase, where K-252a competes directly with ATP. nih.gov By occupying the ATP-binding pocket, K-252a effectively blocks the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic function.

Interaction with the Kinase Catalytic Domain and Hinge Region

The structural basis for the inhibitory activity of K-252a lies in its interaction with the adenosine pocket within the kinase catalytic domain. pnas.org Crystal structure analysis of the hepatocyte growth factor receptor, c-Met, in complex with K-252a shows that the inhibitor binds within this pocket. pnas.org The binding mode is analogous to that of staurosporine, a well-characterized kinase inhibitor known to form critical hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain. pnas.org This interaction stabilizes the kinase in an inactive conformation, preventing the necessary conformational changes for catalysis.

Allosteric Modulation or Other Non-ATP Competitive Mechanisms

Current research predominantly characterizes K-252a as an ATP-competitive inhibitor. merckmillipore.comnih.gov The available scientific literature does not prominently report allosteric modulation or other non-ATP competitive mechanisms as the primary mode of action for this compound. Its structural similarity to staurosporine and its observed binding within the ATP pocket of kinases like c-Met strongly support an ATP-competitive mechanism. pnas.org

Impact on Kinase Autophosphorylation

A key consequence of K-252a's binding to the kinase catalytic domain is the inhibition of receptor autophosphorylation. nih.govmolbiolcell.orgnih.gov This has been particularly demonstrated for receptor tyrosine kinases (RTKs), where K-252a selectively blocks the autophosphorylation of neurotrophin receptors. nih.govmolbiolcell.org For instance, it is a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk. medchemexpress.comnih.gov By preventing this initial activation step, K-252a effectively halts the downstream signaling cascades that are normally triggered by ligand binding. tocris.comnih.gov Studies on the MET receptor have also shown that K-252a prevents its autophosphorylation and the subsequent activation of downstream effectors such as MAPK and Akt. tocris.com

Inhibitory Activity of K-252a Against Various Protein Kinases
Target KinaseInhibition Value (Ki or IC50)Reference
CaM kinase II1.8 nM (Ki) merckmillipore.com
Myosin light chain kinase (MLCK)20 nM (Ki) tocris.commerckmillipore.com
Protein Kinase A (PKA)18 nM (Ki) merckmillipore.com
Protein Kinase C (PKC)25 nM (Ki), 32.9 nM (IC50) tocris.commerckmillipore.comexlibrisgroup.comjst.go.jp
Protein Kinase G (PKG)20 nM (Ki) merckmillipore.com
NGF receptor gp140trk3 nM (IC50) merckmillipore.commedchemexpress.comnih.gov
Phosphorylase kinase1.7 nM (IC50) medchemexpress.com

Modulation of Cellular Processes in Research Models

By inhibiting various protein kinases, K-252a exerts significant influence over fundamental cellular processes, including cell division and survival.

Regulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

K-252a has been shown to induce cell cycle arrest. merckmillipore.comnih.gov In studies using T98G human glioblastoma cells, K-252a blocked cell cycle progression at the G1/S and G2/M checkpoints. nih.gov This effect is consistent with the inhibition of key cell cycle regulators. The mechanism involves the decreased activity of cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the phosphatase Cdc25c. merckmillipore.comnih.gov The arrest is further associated with the hypophosphorylation of the Retinoblastoma protein (Rb) and an upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov

Induction of Programmed Cell Death (Apoptosis)

The disruption of the cell cycle by K-252a can lead to the initiation of programmed cell death, or apoptosis. merckmillipore.comnih.gov In T98G glioma cells, the cell cycle arrest induced by K-252a resulted in apoptosis, which was confirmed by characteristic changes in cell morphology and the observation of DNA laddering. nih.gov This indicates that by interfering with critical kinase signaling pathways that control cell cycle progression, K-252a can trigger the cell's intrinsic machinery for self-destruction.

Cellular Processes Modulated by K-252a
Cellular ProcessEffectMechanism/Associated FindingsCell ModelReference
Cell Cycle ProgressionArrest at G1/S and G2/M checkpointsInhibition of Cdc2 and Cdc25c activity; hypophosphorylation of Rb; upregulation of p21T98G glioma cells nih.gov
Programmed Cell DeathInduction of apoptosisOccurs as a result of cell cycle arrestT98G glioma cells nih.gov

Effects on Cellular Proliferation (e.g., anti-proliferative activity in cell lines)

K-252a demonstrates significant anti-proliferative effects across various cancer cell lines, primarily by inducing cell cycle arrest and, in some cases, apoptosis.

In human glioma cell lines, K-252a has been shown to inhibit proliferation. Specifically, it exhibited an IC50 of 1170 nM in U87 cells and 529 nM in T98G cells. nih.gov In the U87 cell line, this inhibition of proliferation was also accompanied by the induction of apoptosis. nih.gov The anti-proliferative mechanism in these glioma cells is linked to the inhibition of platelet-derived growth factor (PDGF) signal transduction, suggesting that K-252a disrupts a PDGF-mediated autocrine loop that is crucial for tumor growth. nih.gov

The compound also curtails the growth of human prostate carcinoma cells. nih.gov Studies on androgen-independent prostate tumor cell lines (TSU-pr1, DU-145, and PC-3) revealed that K-252a inhibited [3H]thymidine incorporation, indicating a reduction in DNA synthesis. nih.gov Treatment with 100 nM K-252a for 25 hours led to an accumulation of these cells in the G0/G1 phase of the cell cycle. nih.gov A similar decrease in DNA synthesis was observed in the androgen-responsive LNCaP prostate carcinoma cell line. nih.gov

Table 1: Anti-proliferative Activity of K-252a in Various Cancer Cell Lines
Cell LineCancer TypeObserved EffectIC50 ValueReference
U87GliomaInhibition of proliferation, Induction of apoptosis1170 nM nih.gov
T98GGliomaInhibition of proliferation529 nM nih.gov
TSU-pr1, DU-145, PC-3Prostate Carcinoma (Androgen-Independent)Inhibition of DNA synthesis, G0/G1 cell cycle arrestNot specified nih.gov
LNCaPProstate Carcinoma (Androgen-Responsive)Inhibition of DNA synthesisNot specified nih.gov

Modulation of Cellular Differentiation (e.g., inhibition of neuronal differentiation in PC12 cells, neurite outgrowth modulation, promotion of myogenic differentiation)

K-252a exerts complex, context-dependent effects on cellular differentiation, most notably in neuronal and muscle cell lineages.

In the context of neuronal differentiation, K-252a is a well-established inhibitor of nerve growth factor (NGF)-induced effects in PC12 pheochromocytoma cells. At a concentration of 100 nM, K-252a almost completely blocks the generation of neurites promoted by NGF. nih.gov This inhibition targets both transcription-dependent and transcription-independent components of NGF's mechanism of action. nih.gov When K-252a is present during the initial "priming" stage with NGF, it interferes with the transcription-dependent actions. Furthermore, it also blocks the regeneration of neurites in already primed cells, which is a transcription-independent process. nih.gov

Conversely, K-252a has been observed to promote the differentiation of C2C12 myoblasts into skeletal muscle cells. This enhancement of myogenic differentiation is associated with the tyrosine phosphorylation of several proteins linked to focal adhesions, such as p130(Cas), focal adhesion kinase, and paxillin. The compound stimulates the development of stress fiber-like structures and enhances cell-matrix interactions, ultimately leading to the formation of well-developed myofibrils in multinucleated myotubes.

Effects on Other Cellular Functions (e.g., inhibition of IL-2 production, suppression of trophoblast proliferation)

Based on the available research, there is limited direct evidence detailing the specific effects of K-252a on the inhibition of interleukin-2 (B1167480) (IL-2) production or the suppression of trophoblast proliferation. While the signaling pathways that K-252a is known to inhibit (such as the MAPK and PI3K/Akt pathways) are involved in T-cell activation and trophoblast dynamics, studies focusing explicitly on the impact of K-252a on these particular cellular functions are not sufficiently detailed in the reviewed literature.

Impact on Intracellular Signaling Pathways

K-252a's biological effects are a direct consequence of its ability to inhibit specific protein kinases, thereby modulating critical intracellular signaling pathways.

Neurotrophin Receptor Signaling (NGF/Trk, BDNF/TrkB pathways)

A primary mechanism of action for K-252a is its potent and selective inhibition of the Trk family of receptor tyrosine kinases. It acts as a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor, TrkA (gp140trk), with an IC50 of 3 nM. This inhibition extends to other members of the Trk family, including TrkB and TrkC, the receptors for brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively. By blocking the kinase activity of these receptors, K-252a effectively prevents the downstream signaling cascades initiated by neurotrophins like NGF and BDNF. This is evident in its ability to block NGF-induced TrkA phosphorylation in prostate cancer cells and prevent the activation of downstream survival signals in hippocampal neurons. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK/MAPK, p38 Pathway, JNK/SAPK, MLK3/JNK3, ASK1/JNK3)

The influence of K-252a on the MAPK pathway is multifaceted. The c-Jun N-terminal kinase (JNK) pathway, a key player in cellular stress responses and apoptosis, is a significant target. Research in the context of ischemic brain injury has shown that K-252a can inhibit the MLK3/MKK7/JNK3 signaling cascade. nih.gov This inhibitory action prevents the phosphorylation of JNK substrates like c-Jun and Bcl-2, thereby exerting a neuroprotective effect. nih.gov K-252a is identified as a potent inhibitor of Mixed-lineage kinase 3 (MLK3) activity, with an IC50 of approximately 5 nM. nih.gov

Paradoxically, some studies report that K-252a can induce the activation of the Extracellular signal-regulated kinase (ERK) pathway. nih.gov This activation, however, appears to occur through a mechanism that is independent of MLK and may involve the proto-oncogene tyrosine-protein kinase, c-Src. nih.gov The activation of ERK by K-252a has been linked to its neuroprotective and neurotrophic effects. nih.gov Information regarding the direct and specific effects of K-252a on the p38 MAPK pathway is less defined in the current literature, though the pathways are often co-regulated with JNK.

Table 2: K-252a's Impact on MAPK Signaling Components
MAPK Pathway ComponentEffect of K-252aContext/MechanismReference
MLK3/MKK7/JNK3InhibitionNeuroprotection in ischemic brain injury. Potent inhibitor of MLK3 (IC50 ≈ 5 nM). nih.govnih.gov
ERKActivationContributes to neuroprotective effects. Occurs via an MLK-independent pathway, possibly involving c-Src. nih.gov

PI3K/Akt/mTOR Signaling Pathway

K-252a also modulates the PI3K/Akt/mTOR pathway, which is central to cell survival, growth, and proliferation. Downstream of neurotrophin receptor activation, K-252a prevents the activation of the anti-apoptotic protein Akt. For example, in lung adenocarcinoma cells, K-252a blocks the activation of Akt that is normally stimulated by NGF or BDNF.

However, similar to its effects on the ERK pathway, K-252a has also been found to induce the activation of Akt. nih.gov This activation is crucial for the neuroprotective effects of the compound, as blocking the PI3K pathway ablates the survival-promoting effects of K-252a. nih.gov This suggests a dual role where K-252a inhibits Trk-dependent Akt activation while promoting Akt activation through other, Trk-independent mechanisms. The inhibition of the BDNF/TrkB pathway by K-252a has been shown to lead to a decrease in the phosphorylation of mTOR, indicating an indirect inhibitory effect on this downstream component of the pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes, regulating processes like cell proliferation, differentiation, and immune responses. The indolocarbazole alkaloid K-252a, a broad-spectrum protein kinase inhibitor, has been shown to modulate this pathway, primarily through the inhibition of upstream kinases that lead to the activation of STAT proteins, particularly STAT3.

Research indicates that K-252a can indirectly suppress the JAK/STAT pathway by targeting receptor tyrosine kinases (RTKs) that utilize this cascade. In breast cancer cell lines (Hs578T and MDA-MB-231), the inhibition of the neurotrophin receptor TrkB by K-252a resulted in a significant reduction in the phosphorylation of both JAK2 and STAT3. oncotarget.com This suggests that the tyrosine kinase activity of TrkB is necessary for the activation of the JAK2/STAT3 pathway in these cells, and K-252a's blockade of TrkB disrupts this downstream signaling. oncotarget.com

Similarly, in human non-small-cell lung cancer (NSCLC) cells, blocking TrkB activity with K-252a was found to reduce the spontaneous recovery of STAT3 activation under serum-deprived conditions. nih.gov This implies the existence of an autocrine loop involving brain-derived neurotrophic factor (BDNF) and TrkB that sustains STAT3 activity, a loop which is interrupted by K-252a. nih.gov Further studies have confirmed that K-252a treatment can decrease STAT3 phosphorylation at tyrosine 705 (Tyr705), a key step in its activation. nih.gov

Moreover, in NIH3T3 cells transformed by TRK oncogenes, treatment with K-252a led to a reduction in the total protein levels of Stat3, which was associated with a reversal of the transformed morphology. plos.org The compound has also been noted to block STAT3 activation induced by leukemia inhibitory factor in olfactory receptor neurons. spandidos-publications.com A closely related, novel glycosylated indolocarbazole, EC-70124, was found to be a potent inhibitor of JAK2, which directly phosphorylates and activates STAT3. nih.gov

The following table summarizes the observed effects of K-252a on the JAK/STAT signaling pathway in various research models.

Cell/Model SystemTargetEffect of K-252aResearch Finding
Breast Cancer Cells (Hs578T, MDA-MB-231)TrkB/JAK2/STAT3Reduced JAK2 and STAT3 phosphorylation; Downregulated JAK2 and STAT3 expression. oncotarget.comInhibition of TrkB by K-252a blocks the downstream activation of the JAK2/STAT3 pathway. oncotarget.com
Non-Small-Cell Lung Cancer Cells (A549, H1299)TrkB/STAT3Reduced spontaneous and BDNF-induced STAT3 phosphorylation (Tyr705). nih.govK-252a disrupts an autocrine BDNF/TrkB loop that sustains STAT3 activation. nih.gov
NIH3T3 Cells (TRK-transformed)STAT3Reduced total STAT3 protein levels. plos.orgCorrelated with the reversion of oncogenic transformation. plos.org
Olfactory Receptor NeuronsSTAT3Blocked leukemia inhibitory factor-induced STAT3 activation. spandidos-publications.comDemonstrates inhibitory action in a neuronal context. spandidos-publications.com

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central signaling cascade in the regulation of inflammatory responses, cell survival, and immunity. Activation of the canonical NF-κB pathway depends on the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB dimers to translocate to the nucleus. K-252a and its analogs have been identified as inhibitors of this pathway, primarily by targeting the IKK complex.

Kinase profiling studies have identified IKKβ (IKK2) and IKKε as direct targets of K-252a. sigmaaldrich.comsigmaaldrich.commrc.ac.uk The IKK complex is the crucial convergence point for most NF-κB activating pathways. sigmaaldrich.com By inhibiting IKKβ, K-252a can prevent the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of the NF-κB complex.

A novel indolocarbazole derivative, EC-70124, which shares biosynthetic origins with K-252a, was shown to be a potent multikinase inhibitor with strong activity against IKKβ. nih.gov In prostate cancer cells, particularly cancer stem cells that exhibit overactivation of NF-κB, EC-70124 effectively blocked the pathway by inhibiting the phosphorylation of IκB, the immediate target of IKKβ. nih.gov This demonstrates that indolocarbazole compounds can directly interfere with the core machinery of NF-κB activation. The inhibitory action of this class of compounds on the NF-κB pathway is considered a key part of their anticancer mechanism, as constitutive NF-κB activity is linked to tumor progression and therapy resistance. nih.govoncotarget.commdpi.com

The table below details the identified kinase targets of K-252a within the NF-κB signaling pathway.

Target KinasePathway RoleEffect of K-252aSignificance
IKKβ (IKK2)A catalytic subunit of the IKK complex; phosphorylates IκBα to activate the canonical NF-κB pathway. bioscientifica.comInhibition. sigmaaldrich.comBlocks the primary activation step of the canonical NF-κB pathway.
IKKεAn IKK-related kinase involved in innate immune responses and NF-κB regulation.Inhibition. mrc.ac.ukModulates inflammatory and immune signaling pathways.

WNT Signaling Pathway

The WNT signaling pathways are a group of signal transduction pathways crucial for embryonic development and adult tissue homeostasis, with the canonical pathway being mediated by the transcriptional co-activator β-catenin. Aberrant WNT/β-catenin signaling is implicated in various diseases, including cancer. K-252a has been shown to modulate the WNT pathway by affecting the stability, localization, and activity of β-catenin.

In ovarian cancer cells, nerve growth factor (NGF) acting through its TrkA receptor was found to decrease β-catenin expression. oncotarget.com Treatment with K-252a, which inhibits TrkA, blocked this effect, leading to a significant up-regulation of β-catenin mRNA and an inhibition of β-catenin phosphorylation. oncotarget.com This suggests that K-252a can indirectly increase β-catenin levels by inhibiting upstream signals that would normally suppress it. oncotarget.com

Conversely, in a study on mouse myoblast (C2C12) differentiation, K-252a treatment during differentiation led to an increase in both cytosolic and membrane-bound β-catenin. nih.gov This accumulation and shift in localization of β-catenin to the cell membrane was associated with enhanced myoblast fusion and myogenic differentiation. nih.gov The study proposed that K-252a acts as a molecular switch; by inhibiting certain kinases, it alters β-catenin's phosphorylation status, which in turn shifts its localization from the cytoplasm (where it can be degraded or enter the nucleus) to the cell membrane, promoting differentiation. nih.gov

These findings indicate that K-252a's influence on the WNT/β-catenin pathway is context-dependent, potentially affecting β-catenin levels and subcellular location by inhibiting different upstream kinases in various cell types.

The following table summarizes the effects of K-252a on key components of the WNT signaling pathway.

Cell/Model SystemTarget ComponentEffect of K-252aResearch Finding
Ovarian Cancer Cells (SKOV3, OVCAR3, CAOV3)β-cateninInhibited NGF-induced β-catenin phosphorylation; increased β-catenin mRNA levels. oncotarget.comK-252a blocks TrkA signaling, thereby preventing the NGF-mediated downregulation of β-catenin. oncotarget.com
Mouse Myoblast Cells (C2C12)β-cateninIncreased cytosolic and membrane-bound β-catenin. nih.govPromoted myogenic differentiation by shifting β-catenin localization to the cell membrane. nih.gov

Neuregulin-1 (Nrg1)/ErbB4-Dependent Neurotrophic Factor Signaling

The Neuregulin-1 (Nrg1)/ErbB4 signaling pathway is vital for neural development, including processes like neuritogenesis, cell migration, and synaptogenesis. While K-252a is well-known for inhibiting nerve growth factor (NGF)-induced neuritogenesis, it displays a contrasting, potentiating effect on the Nrg1/ErbB4 pathway.

In PC12 cells engineered to express human ErbB4, K-252a enhances Nrg1-induced neurite outgrowth within the same concentration range that it inhibits NGF-induced effects. nih.gov This potentiation of Nrg1 signaling by K-252a was elucidated through an integrative chemical genomics and proteomics approach, which identified adaptor-associated kinase 1 (AAK1) as a key molecular target. nih.govacs.org

K-252a inhibits AAK1, and the loss of AAK1 function, either through K-252a inhibition or siRNA-mediated gene silencing, alters the trafficking and increases the expression levels of the ErbB4 receptor. nih.gov Specifically, cells treated with K-252a or with AAK1-knockdown showed elevated total protein and membrane levels of ErbB4. nih.gov The accumulated ErbB4 was found to be located primarily in close proximity to or within the outer plasma membrane, enhancing the cell's responsiveness to Nrg1. nih.gov This mechanism provides a clear example of how K-252a, by inhibiting a specific kinase (AAK1), can positively modulate a signaling pathway, leading to a neurotrophic outcome. nih.govacs.org

The key research findings regarding K-252a's role in this pathway are summarized below.

ParameterObservation with K-252a TreatmentMechanism
Nrg1-induced Neuritogenesis Potentiated in PC12-ErbB4 cells. nih.govK-252a inhibits AAK1, a negative regulator of the pathway. nih.govacs.org
ErbB4 Receptor Levels Increased total protein and membrane levels. nih.govLoss of AAK1 function alters ErbB4 trafficking and expression. nih.gov
ErbB4 Receptor Localization Enhanced localization at or near the plasma membrane. nih.govAAK1 inhibition reduces the intra-cytoplasmic localization of ErbB4. nih.gov
Molecular Target AAK1 (adaptor-associated kinase 1). nih.govacs.orgK-252a directly inhibits AAK1 activity. nih.gov

Modulation of Protein Phosphorylation Events (e.g., tyrosine hydroxylase, Nsp100)

K-252a, as a potent but non-selective protein kinase inhibitor, exerts its biological effects by altering the phosphorylation state of a wide array of cellular proteins. Its impact on neuronal differentiation, particularly in PC12h cells, is closely linked to its ability to block signal-induced protein phosphorylation events.

One of the well-documented effects of K-252a is its antagonism of nerve growth factor (NGF) signaling. In PC12h cells, NGF treatment normally causes an increase in the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. nih.govnih.gov Pretreatment of these cells with K-252a effectively inhibits this NGF-induced phosphorylation. nih.govnih.gov

Furthermore, K-252a reverses other NGF-mediated phosphorylation changes. NGF typically causes a decrease in the phosphorylation of a neuronal-specific protein designated Nsp100. nih.govnih.gov K-252a not only blocks this NGF effect but can also cause an increase in the phosphorylation of Nsp100 on its own. nih.gov These inhibitory effects on NGF-stimulated phosphorylation are directly correlated with K-252a's ability to block NGF-induced neurite outgrowth in PC12h cells. nih.govnih.gov

In a different context, K-252a has been shown to induce, rather than inhibit, specific phosphorylation events. In the human neuroblastoma cell line SH-SY5Y, K-252a treatment induces neurite outgrowth, and this effect is accompanied by the rapid tyrosine phosphorylation of several proteins, most notably the pp125 focal adhesion kinase (Fak). nih.gov This induction of Fak phosphorylation and activity by K-252a appears to be independent of Protein Kinase C (PKC) inhibition and suggests that K-252a can mediate neurotrophic effects through distinct, cell-type-specific signaling pathways. nih.gov

The table below provides a summary of the modulation of specific protein phosphorylation events by K-252a.

Protein TargetCell LineInducing SignalEffect of K-252aAssociated Outcome
Tyrosine Hydroxylase PC12hNGFInhibits NGF-induced increase in phosphorylation. nih.govnih.govBlockade of neuronal differentiation. nih.gov
Nsp100 PC12hNGFBlocks NGF-induced decrease in phosphorylation. nih.govnih.govBlockade of neuronal differentiation. nih.gov
Focal Adhesion Kinase (Fak) SH-SY5YK-252a itselfInduces tyrosine phosphorylation and increases activity. nih.govInduction of neurite outgrowth. nih.gov

Structure Activity Relationships Sar and Derivative Development

Core Structural Elements Critical for Biological Activity

The biological efficacy of K-252a is not attributed to a single feature but rather to the synergistic interplay of its three primary structural components: the indolocarbazole moiety, the furanose tail, and the bridged dihydrostreptose-like unit.

Indolocarbazole Moiety : The rigid, planar indolocarbazole core is the foundational pharmacophore responsible for the compound's primary mechanism of action: protein kinase inhibition. This moiety mimics the adenine (B156593) component of adenosine (B11128) triphosphate (ATP), enabling it to bind competitively to the ATP-binding site of a wide range of kinases. researchgate.netresearchgate.net The indolocarbazole system intercalates into the adenosine pocket, forming critical hydrogen bonds and hydrophobic interactions that anchor the molecule and block the catalytic activity of the enzyme. researchgate.net This core structure is common to other potent but generally non-selective kinase inhibitors like staurosporine (B1682477). caltech.eduresearchgate.net

Furanose Tail : A key feature distinguishing K-252a from staurosporine is its glycosyl portion, which is a furanose ring rather than a pyranose. researchgate.net This sugar moiety extends from the indolocarbazole core and occupies the ribose-binding pocket of the kinase. The specific stereochemistry and functional groups on the furanose ring, including a hydroxyl group at the 3' position and a methoxycarbonyl group, are crucial for modulating binding affinity and conferring a degree of selectivity toward certain kinases. researchgate.netnih.gov

Dihydrostreptose (B1196812) Moiety : The complex, bridged structure connecting the furanose sugar to the indolocarbazole nitrogen atoms is another vital element. This rigid linkage properly orients the sugar moiety within the kinase active site, ensuring optimal interaction. Modifications to this bridge or the sugar itself can dramatically alter the inhibitor's potency and selectivity profile.

Significance of Glycosidic Linkages and Sugar Moiety in Activity

The glycosidic linkages that tether the sugar unit to the dual indole (B1671886) nitrogen atoms of the carbazole (B46965) core are fundamental to K-252a's activity. This unique N-glycosidic bond configuration locks the molecule in a specific conformation necessary for high-affinity binding to the kinase active site.

The sugar moiety itself is a primary determinant of K-252a's kinase selectivity. While the indolocarbazole core provides broad affinity for the ATP pocket, the sugar portion interacts with adjacent, more variable regions of the kinase domain. This allows for differentiation between various kinases. For example, the synthesis and evaluation of 3'-(S)-epi-K-252a, a diastereomer with an inverted alcohol at the 3' position of the sugar, demonstrated the critical role of this stereocenter. nih.gov This single modification resulted in a potent inhibitor of both VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and TrkA (Tropomyosin receptor kinase A) tyrosine kinases, highlighting that subtle changes to the sugar's hydroxyl group orientation can significantly impact target specificity. nih.gov

Development and Characterization of K-252a Derivatives and Analogues

The K-252a scaffold has served as a template for the creation of a vast library of semi-synthetic and synthetic analogues. The goal of these derivatization efforts has been to enhance potency, improve kinase selectivity, and optimize pharmacological properties.

Numerous derivatives have been developed by modifying the core structure or the sugar moiety of K-252a.

K-252b, K-252c, and K-252d : These are naturally occurring analogues of K-252a. K-252b exhibits reduced potency for cyclic nucleotide-dependent protein kinases while retaining significant inhibitory activity against protein kinase C (PKC), with a Kᵢ value of 20 nM. nih.gov K-252c is the aglycone form, lacking the sugar moiety entirely, which drastically reduces its biological activity and underscores the importance of the carbohydrate unit. rsc.org

KT 5720 and KT 5822 : These synthetic derivatives showcase how modifications to the sugar moiety can engender high selectivity. KT 5720 is a selective inhibitor of cyclic AMP-dependent protein kinase (PKA) with a Kᵢ of 60 nM. nih.govnih.gov In contrast, KT 5822 is a highly selective inhibitor of cyclic GMP-dependent protein kinase (PKG), with a Kᵢ value of 2.4 nM. nih.govnih.gov

CEP-1347 (KT 7515) : A semi-synthetic, orally active analogue of K-252a, CEP-1347 was developed to enhance neurotrophic effects while minimizing Trk inhibition. researchgate.netspringer.com By adding bulky 3,9-bis[(ethylthio)methyl] groups to the indolocarbazole core, its ability to inhibit TrkA is significantly weakened (over 500-fold weaker than K-252a). researchgate.netnih.gov However, it retains potent inhibitory activity against the mixed-lineage kinase (MLK) family (IC₅₀ values of 23-82 nM), thereby blocking downstream JNK activation and exerting neuroprotective effects. nih.govrndsystems.com

KT D606 : This derivative is a dimer of K-252a, which was found to selectively inhibit PAKs (p21-activated kinases) and MLKs. sahmri.org.aunih.gov

3,9-bis[(alkylthio)methyl]- and (alkoxymethyl)-K-252a derivatives : The addition of alkylthio or alkyloxy side chains to the outer benzene (B151609) rings of the indolocarbazole structure was explored to separate the neurotrophic effects of K-252a from its Trk inhibitory activity. researchgate.net Alkylthio-substituted derivatives were found to be more selective, acting as much weaker Trk inhibitors than their alkyloxy counterparts. researchgate.net

The development of K-252a analogues provides a clear correlation between specific chemical modifications and resulting biological outcomes.

Achieving Selectivity : The transition from the broad-spectrum activity of K-252a to the highly selective profiles of KT 5720 (PKA-selective) and KT 5822 (PKG-selective) was achieved by strategic modifications of the sugar moiety, demonstrating that this region is key to discriminating between closely related kinases. nih.gov

Shifting Target Class : The development of CEP-1347 illustrates a successful shift in target class. The addition of bulky side groups to the indolocarbazole core sterically hinders its entry into the ATP-binding site of Trk kinases but not that of MLK family kinases. researchgate.netnih.govsahmri.org.au This modification effectively trades Trk inhibition for MLK inhibition, resulting in a compound that is no longer a Trk inhibitor but retains neuroprotective properties through a different mechanism. nih.gov

Cellular Effects : These changes in kinase selectivity directly translate to different cellular responses. While K-252a can block nerve growth factor (NGF)-induced differentiation in PC12 cells by inhibiting TrkA, CEP-1347 does not inhibit TrkA and instead prevents apoptosis by inhibiting MLK-JNK signaling pathways. nih.govnih.gov Similarly, derivatives like KT D606 were shown to selectively suppress the proliferation of cancer cells transformed by the RAS oncogene, a different cellular outcome tied to its inhibition of the PAK/MLK kinase family. nih.gov

Table 1: Activity of K-252a Derivatives
CompoundKey Structural ModificationPrimary Target(s)Reported IC₅₀ / Kᵢ ValuesKey Biological Effect
K-252aParent CompoundPKC, PKA, PKG, Trk family, MLCK~3 nM (TrkA), 25 nM (PKC), 20 nM (MLCK)Broad spectrum kinase inhibition, neurotrophin blockade
K-252bNatural AnaloguePKC20 nM (PKC)Reduced activity against cyclic nucleotide-dependent kinases
KT 5720Modified Sugar MoietyPKA60 nMSelective PKA inhibition
KT 5822Modified Sugar MoietyPKG2.4 nMSelective PKG inhibition
CEP-13473,9-bis[(ethylthio)methyl] groups on coreMLK family (MLK1, 2, 3)23-82 nMNeuroprotection via JNK pathway inhibition; poor TrkA inhibitor
KT D606Dimer of K-252aPAKs, MLKsNot specifiedSelective growth suppression of RAS-transformed cells

Comparative SAR Analysis with Related Indolocarbazoles

The SAR of K-252a is best understood in the context of other indolocarbazole alkaloids, particularly staurosporine and its derivative, UCN-01.

K-252a vs. Staurosporine : These two compounds share the same aglycone core but differ in their sugar moieties; K-252a has a furanose ring, while staurosporine has a pyranose ring. researchgate.net This seemingly minor difference has significant functional consequences. Both are potent, non-selective inhibitors of a broad range of kinases, including PKC. caltech.eduresearchgate.net However, K-252a exhibits a distinct and potent inhibitory activity against the Trk family of receptor tyrosine kinases (IC₅₀ of ~3 nM for TrkA), a property not as pronounced with staurosporine. nih.gov Conversely, staurosporine is often a more potent inhibitor of other kinases like phosphorylase kinase. nih.gov This highlights that the nature of the sugar ring is a critical determinant of the selectivity profile within the broader kinase family.

K-252a vs. UCN-01 (7-hydroxystaurosporine) : UCN-01 is a derivative of staurosporine that contains a hydroxyl group at the C-7 position of the sugar moiety. This modification increases its selectivity for PKC over other kinases like PKA and PKG. core.ac.uknih.gov When compared to K-252a, which has relatively similar inhibitory power against PKC, PKA, and PKG, UCN-01 demonstrates a clear preference for conventional PKC isozymes. nih.govnih.gov This comparison reinforces the concept that small chemical changes, even on the sugar ring of a related indolocarbazole, can fine-tune kinase selectivity. K-252a and UCN-01 can be used as tools to differentiate the roles of various PKC isozymes in cellular functions. core.ac.uk

Table 2: Comparative Analysis of Indolocarbazole Kinase Inhibitors
FeatureK-252aStaurosporineUCN-01 (7-hydroxystaurosporine)
Core Structure IndolocarbazoleIndolocarbazoleIndolocarbazole
Sugar Moiety Furanose-basedPyranose-based7-hydroxy-pyranose-based
General Selectivity Non-selective, but potent Trk family inhibitorBroadly non-selectiveMore selective for PKC over other kinases
Key Target(s) Trk family, PKC, PKA, PKGPKC, PKA, many other kinasesPKC
Distinguishing Feature Potent inhibition of neurotrophin receptors (Trk family)Prototypical broad-spectrum kinase inhibitorEnhanced selectivity for PKC due to C7-OH group

Research Methodologies and Experimental Models in K 252a Studies

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have been fundamental in understanding the biosynthesis of K-252a at a foundational level. These approaches allow for the identification, sequencing, and functional analysis of the gene cluster responsible for producing the complex indolocarbazole alkaloid.

The genetic blueprint for K-252a biosynthesis in Nocardiopsis sp. K-252 is encoded within a dedicated gene cluster. Researchers successfully isolated and sequenced an approximately 45 kb genomic fragment that harbors this entire cluster. Analysis of this sequence revealed 35 distinct open reading frames (ORFs). This genomic investigation was crucial for identifying the specific genes involved in the formation of the indolocarbazole core, the synthesis of its unusual sugar moiety, and the subsequent glycosylation and methylation steps. The complete cloning and sequencing of this large genomic fragment have provided critical insights into the biosynthesis, regulation, and resistance mechanisms associated with K-252a and its analogs. It is noteworthy that taxonomic re-evaluation has proposed the reclassification of the producing strain, 'Nocardiopsis' sp. K-252T, as Nonomuraea longicatena sp. nov. based on phylogenetic analysis of its 16S rRNA sequence and other phenotypic data nih.gov.

Identifying the specific location of the K-252a gene cluster within the vast genome of Nocardiopsis sp. was accomplished through a targeted screening strategy employing the polymerase chain reaction (PCR). Researchers constructed a fosmid library, which is a collection of large DNA fragments from the organism's genome cloned into vectors. To pinpoint the clones containing the desired genes, degenerate primers were designed based on conserved sequences of enzymes known to be involved in similar biosynthetic pathways, such as NDP-glucose synthase and NDP-glucose 4,6-dehydratase. PCR amplification using these primers on the Nocardiopsis sp. genomic DNA yielded specific DNA fragments, which were then used as probes to screen the entire fosmid library. This PCR-based approach successfully identified three overlapping fosmid clones that collectively contained the entire K-252a biosynthetic gene cluster.

To confirm the function of the genes identified through sequencing, scientists utilize heterologous expression systems, with Escherichia coli being a common choice. For the K-252a cluster, a multigene expression cassette containing the genes presumed to be responsible for synthesizing the K-252c aglycone was constructed. This cassette was then introduced into and overexpressed in E. coli. This technique allowed for the production of soluble, active enzymes outside of their native host. The successful co-expression of the nokA and nokB genes in E. coli led to the in vitro production of chromopyrrolic acid (CPA), a key intermediate, thereby providing direct functional evidence for the roles of these enzymes in K-252c biosynthesis. This approach not only validates gene function but also enables the production of biosynthetic intermediates for further study.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are critical for characterizing the activity of the K-252a compound itself and for understanding the function of the individual enzymes that construct it. These in vitro experiments provide quantitative data on inhibition and catalytic activity.

K-252a is renowned for its potent, ATP-competitive inhibition of a wide range of protein kinases. In vitro kinase inhibition assays are the primary method used to quantify this activity. These assays measure the concentration of K-252a required to reduce the activity of a specific kinase by half, a value known as the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) is also determined to reflect the binding affinity of the inhibitor to the enzyme. K-252a has been shown to be a non-selective protein kinase inhibitor, potently targeting multiple serine/threonine and tyrosine kinases. For instance, in vitro assays have demonstrated that K-252a inhibits Protein Kinase C (PKC) with an IC50 of 32.9 nM to 470 nM. medchemexpress.comtocris.comexlibrisgroup.com It also strongly inhibits phosphorylase kinase, CaM kinase II, and Protein Kinase A (PKA). medchemexpress.comabmole.comwikipedia.org Furthermore, it is a powerful inhibitor of the tyrosine kinase activity of neurotrophin receptors, such as TrkA, with an IC50 value of 3 nM. medchemexpress.comabmole.com

Inhibition of Various Kinases by K-252a
KinaseInhibition Value TypeValue (nM)Source
Protein Kinase C (PKC)IC5032.9 - 470 medchemexpress.comtocris.comexlibrisgroup.comrndsystems.com
Protein Kinase C (PKC)Ki25 bpsbioscience.com
Protein Kinase A (PKA)IC50140 medchemexpress.comabmole.comglpbio.com
Protein Kinase A (PKA)Ki18 bpsbioscience.com
Ca2+/calmodulin-dependent kinase type II (CaMKII)IC50270 medchemexpress.comabmole.comglpbio.com
CaM KinaseKi1.8 wikipedia.orgbpsbioscience.com
Phosphorylase KinaseIC501.7 medchemexpress.comabmole.comwikipedia.orgbpsbioscience.com
Myosin Light Chain Kinase (MLCK)Ki20 tocris.comrndsystems.com
Protein Kinase G (PKG)Ki20 bpsbioscience.com
TrkA Tyrosine KinaseIC503 medchemexpress.comabmole.com
VEGFR2IC5020 nih.gov

Beyond studying the inhibitory effects of the final product, biochemical assays are used to characterize the individual enzymes within the K-252a biosynthetic pathway. A key step in the synthesis is the attachment of the unique sugar moiety to the indolocarbazole core, a reaction catalyzed by a glycosyltransferase. The function of the indolocarbazole N-glycosyltransferase, NokL, was confirmed through in vitro enzymatic assays. The nokL gene was expressed in E. coli to produce a soluble, purified enzyme. uniprot.org This recombinant NokL was then used in cell-free assays, which successfully demonstrated its sugar transferase activity, confirming its crucial role in the N-glycosylation step of K-252a biosynthesis. These characterization studies are vital for understanding the precise catalytic mechanism and substrate specificity of each enzyme in the assembly line.

Cell-Free Tandem Enzymatic Assays

Cell-free tandem enzymatic assays provide a powerful, label-free method for continuously monitoring enzyme activity, such as that of kinases and phosphatases, through fluorescence spectroscopy. nih.govtrinity.edusemanticscholar.org These assays typically utilize a supramolecular host-dye pair. The principle involves a macrocyclic host molecule that binds to a fluorescent dye, causing a change in its fluorescent properties. trinity.edu When an enzyme acts on a substrate to create a product, this product may have a higher affinity for the host molecule than the dye or the original substrate. The product displaces the dye, leading to a measurable change in fluorescence that correlates with enzyme activity. trinity.edu This approach is advantageous for high-throughput screening (HTS) in drug discovery because it does not require labeling of the substrate, which can sometimes interfere with biological recognition. nih.govsemanticscholar.org

In the context of K-252a, a known protein kinase inhibitor, such cell-free systems are invaluable for dissecting its direct effects on enzyme function without the complexities of a cellular environment. Research has utilized cell-free extracts to study the impact of K-252a on protein phosphorylation. For instance, in experiments with cell-free extracts from PC12h cells, the presence of K-252a was shown to block the Nerve Growth Factor (NGF)-induced decrease in the phosphorylation of the protein Nsp100 when [gamma-32P]ATP was used as the phosphate (B84403) donor. nih.govsemanticscholar.org This type of assay allows for the direct measurement of kinase inhibition by K-252a on specific target proteins. nih.gov

Analysis of Protein Phosphorylation and Dephosphorylation

The reversible process of protein phosphorylation and dephosphorylation, driven by kinases and phosphatases respectively, is a fundamental mechanism for regulating cellular processes. nih.govyoutube.com K-252a's primary mechanism of action involves the inhibition of protein kinases, thereby altering the phosphorylation state of numerous cellular proteins. nih.gov Studies investigating K-252a extensively use methods to analyze these changes.

A common approach involves experiments with intact cells incubated with 32P-orthophosphoric acid to label the intracellular ATP pool. Following treatment with a stimulus (like NGF) and K-252a, changes in the phosphorylation of specific proteins are detected via autoradiography after separation by SDS-PAGE. nih.govsemanticscholar.org For example, K-252a was found to inhibit the NGF-induced increase in the phosphorylation of tyrosine hydroxylase in PC12h cells. nih.govsemanticscholar.org

Furthermore, K-252a has been shown to selectively inhibit the autophosphorylation of specific receptor tyrosine kinases. It effectively blocks the autophosphorylation of gp140trk, a key component of the NGF receptor, but does not affect the autophosphorylation of the Epidermal Growth Factor (EGF) receptor. nih.gov This demonstrates its selectivity. In human neuroblastoma SH-SY5Y cells, K-252a itself induces the tyrosine phosphorylation of the pp125 focal adhesion protein kinase (Fak). nih.gov In studies on vesicular stomatitis virus (VSV) replication, K-252a suppressed the phosphorylation of the viral NS protein, which is thought to be linked to the observed decrease in viral RNA synthesis. nih.gov

Below is a table summarizing the effects of K-252a on the phosphorylation of various proteins.

Target ProteinCell/SystemStimulusEffect of K-252aReference
Tyrosine HydroxylasePC12h cellsNGFInhibited increased phosphorylation nih.govsemanticscholar.org
Nsp100PC12h cells / Cell-free extractsNGFPrevented decreased phosphorylation nih.govsemanticscholar.orgnih.gov
gp140trk (NGF Receptor)PC12 cellsNGFSelectively inhibited autophosphorylation nih.gov
Focal Adhesion Kinase (Fak)SH-SY5Y cellsK-252a itselfInduced tyrosine phosphorylation nih.gov
NS proteinVesicular Stomatitis Virus (VSV)Viral ReplicationSuppressed phosphorylation nih.gov
Trk NGF ReceptorTSU-pr1 cellsNGFInhibited phosphorylation nih.gov

Cell-Based Assays (In Vitro Models)

Cell Line Selection and Culture Conditions

The selection of appropriate cell lines is critical for studying the biological effects of K-252a. Researchers choose specific cell lines based on their known signaling pathways and relevance to particular diseases.

PC12 Cells: This rat pheochromocytoma cell line is widely used in neuroscience research because it differentiates into neuron-like cells in response to NGF. nih.govnih.gov Studies use PC12 cells to investigate K-252a's ability to block NGF-induced neurite outgrowth and associated protein phosphorylation, providing a model to dissect neurotrophic factor signaling pathways. nih.govnih.govjneurosci.org

Endometrial Cancer Cells: To investigate K-252a's potential in cancer therapy, human endometrial cancer cell lines (e.g., Ishikawa) are used. spandidos-publications.com These cells serve as a model to test the compound's effects on cancer cell growth, cell cycle progression, and apoptosis. spandidos-publications.com

Prostatic Carcinoma Cells: Androgen-independent (TSU-pr1, DU-145, PC-3) and androgen-responsive (LNCaP) human prostate cancer cell lines are employed to study the role of neurotrophin signaling in prostate cancer. nih.gov K-252a is used to inhibit Trk receptor phosphorylation and assess the impact on tumor cell growth. nih.gov

RAS Transformants: NIH 3T3 cells transformed with the v-Ha-RAS oncogene are a key model for studying RAS-driven cancers. nih.govsahmri.org.au Research on K-252a derivatives in these cells explores the inhibition of the PAK/MLK kinase family as a strategy to selectively block the growth of cancer cells with oncogenic RAS mutations. nih.govsahmri.org.au

Streptococcus suis strains: The zoonotic bacterial pathogen S. suis is used to screen for novel antimicrobial agents. frontiersin.org K-252a was identified as an inhibitor of the bacterial serine/threonine kinase (ssSTK), which is essential for bacterial growth, making it a target for potential antimicrobial drug development. frontiersin.org

The table below details various cell lines used in K-252a research and the primary focus of those studies.

Cell Line CategorySpecific Cell LinesResearch FocusKey FindingsReference(s)
Neuronal ModelsPC12, PC12h, SH-SY5YNeurotrophic factor signaling, neurite outgrowthK-252a blocks NGF-induced differentiation and changes in protein phosphorylation. nih.govnih.govnih.govnih.gov
Endometrial CancerIshikawa, othersAnti-cancer activity, cell cycle, apoptosisK-252a suppresses growth, induces G0/G1 arrest, and stimulates apoptosis. spandidos-publications.com
Prostatic CarcinomaTSU-pr1, DU-145, PC-3, LNCaPAnti-cancer activity, neurotrophin signalingK-252a inhibits cell growth by inhibiting Trk receptor phosphorylation. nih.gov
Oncogenic Transformantsv-Ha-RAS-transformed NIH 3T3RAS/PAK1 signaling pathway in cancerK-252a derivatives selectively suppress the proliferation of RAS-transformed cells. nih.govsahmri.org.au
Bacterial StrainsStreptococcus suisAntimicrobial activity, bacterial kinase inhibitionK-252a inhibits autophosphorylation of ssSTK and suppresses bacterial growth. frontiersin.org

Cell Proliferation and Viability Assays (e.g., MTT assays)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are widely used colorimetric assays to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. atcc.orgabcam.comnih.gov In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. abcam.combiotium.com These crystals are then solubilized, and the intensity of the purple color, quantified by a spectrophotometer, is proportional to the number of viable, metabolically active cells. atcc.orgnih.gov

This assay has been instrumental in demonstrating the anti-proliferative effects of K-252a in various cancer cell lines. Studies have shown that K-252a effectively inhibits the growth of human endometrial and ovarian cancer cells. spandidos-publications.comnih.gov For example, MTT assays revealed that endometrial cancer cell lines were sensitive to the growth-inhibitory effects of K-252a, whereas normal endometrial epithelial cells remained viable at the same concentrations. spandidos-publications.com Similarly, in studies on androgen-independent prostate tumor cell lines (TSU-pr1, DU-145, and PC-3), K-252a was shown to inhibit [3H]thymidine incorporation, another measure of DNA synthesis and cell proliferation. nih.gov The results indicated that this inhibition was not due to general cytotoxicity at the concentrations tested. nih.gov

Cell Cycle Analysis (e.g., flow cytometry)

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govabcam.comthermofisher.com Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. abcam.com The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, this method allows for the quantification of the percentage of the cell population in each phase. thermofisher.com

Studies using flow cytometry have revealed that K-252a can induce cell cycle arrest in cancer cells. In human endometrial cancer cell lines, treatment with K-252a led to an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the proportion of cells in the S phase. spandidos-publications.com For instance, in untreated Ishikawa cells, 52% were in the G0/G1 phase, which increased to 79% after treatment with K-252a. spandidos-publications.com A similar G0/G1 block was observed in ovarian cancer cells and was associated with an upregulation of the cell cycle inhibitor p21WAF1. spandidos-publications.comnih.gov In human glioma T98G cells, K-252a was found to block cells at both the G1/S and G2/M checkpoints, an effect linked to decreased activity of the kinases Cdc2 and Cdc25c. nih.gov Treatment of prostate cancer cells also resulted in an accumulation of cells in G0/G1. nih.gov

Cell LinePhase of ArrestAssociated Molecular ChangesReference(s)
Endometrial Cancer Cells (e.g., Ishikawa)G0/G1Upregulation of p21WAF1 spandidos-publications.com
Ovarian Cancer Cells (SK-OV-3)G0/G1Upregulation of p21WAF1 nih.gov
Glioma Cells (T98G)G1/S and G2/MDecreased Cdc2 and Cdc25c activity nih.gov
Prostatic Carcinoma Cells (TSU-pr1, DU-145, PC-3)G0/G1Decrease in DNA synthesizing cells nih.gov
Dami Cells (Megakaryoblastic)G0/G1 and G2/MN/A researchgate.net

Apoptosis Detection Methods (e.g., TUNEL assays, Western blot for apoptosis-related proteins)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key goal of many anti-cancer therapies. Several methods are used to detect and quantify apoptosis in cells treated with K-252a.

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect the extensive DNA fragmentation that occurs during the late stages of apoptosis. nih.govspringernature.comresearchgate.net The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or analyzed by flow cytometry. nih.govnih.gov TUNEL assays have demonstrated that K-252a is a potent inducer of apoptosis in human endometrial cancer cells. spandidos-publications.com

Western Blot for Apoptosis-Related Proteins: Western blotting is used to detect changes in the expression levels of key proteins that regulate apoptosis. The Bcl-2 family of proteins includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members. A decrease in anti-apoptotic proteins can signal a cell's commitment to apoptosis. In endometrial cancer cells, treatment with K-252a was shown to decrease the levels of the anti-apoptotic protein Bcl-2, consistent with the induction of apoptosis observed in TUNEL assays. spandidos-publications.com In glioma cells, the cell cycle arrest induced by K-252a ultimately resulted in apoptosis, as confirmed by DNA laddering, a classic hallmark of apoptosis. nih.gov

These methodologies confirm that in addition to inhibiting proliferation and causing cell cycle arrest, K-252a can actively trigger the apoptotic pathway in certain cancer cells.

Neurite Outgrowth Assays

Neurite outgrowth assays are fundamental experimental models used to investigate the effects of K-252a on neuronal differentiation. These assays typically utilize cell lines such as the rat pheochromocytoma PC12 and human neuroblastoma Neuro-2a, which can be induced to differentiate and extend neurites in response to nerve growth factor (NGF). The core principle of the assay is to culture these cells in the presence of a differentiation-inducing agent, like NGF, with and without K-252a, and then to quantify the extent of neurite formation.

In studies involving K-252a, PC12h cells, a subclone of PC12 cells, are often used. nih.gov The cells are treated with NGF to promote the extension of neurites, a key feature of neuronal differentiation. The addition of K-252a to the culture medium is used to determine its inhibitory or modulatory effects on this process. nih.govmedchemexpress.com For instance, research has shown that K-252a almost completely blocks the generation of neurites elicited by NGF at a concentration of 100 nM. nih.gov

The quantification of neurite outgrowth can be performed through various methods, including manual measurement using phase-contrast microscopy or automated analysis with live-cell imaging systems. A common metric is the percentage of cells bearing neurites longer than the cell body diameter.

Interestingly, the effect of K-252a is context-dependent. While it is a well-established inhibitor of NGF-induced neuritogenesis, it has also been shown to potentiate neurite outgrowth induced by neuregulin-1 (Nrg1) in PC12 cells engineered to express the ErbB4 receptor. researchgate.net This highlights the importance of the specific signaling pathway being activated in determining the ultimate cellular response to K-252a. These assays have been crucial in dissecting the compound's interference with both transcription-dependent and transcription-independent actions of NGF in promoting neurite formation. nih.gov

Experimental ModelAgentK-252a ConcentrationObserved Effect on Neurite Outgrowth
PC12h cellsNGF (50 ng/ml)100 nMAlmost complete blockage of neurite generation. nih.gov
PC12h cellsNGF3-100 nMInhibition of NGF-promoted neurite outgrowth. medchemexpress.com
PC12-ErbB4-GFP cellsNrg1 (20 ng/mL)50 nMPotentiation of Nrg1-induced neurite outgrowth. researchgate.net

Western Blot Analysis for Protein Expression and Phosphorylation Status

Western blot analysis is a cornerstone technique in K-252a research, employed to investigate the compound's impact on protein expression and, more critically, on the phosphorylation status of key signaling proteins. This method allows for the detection of specific proteins in a complex mixture, such as a cell lysate, and can distinguish between the phosphorylated (activated) and non-phosphorylated forms of a protein using phospho-specific antibodies.

The general workflow involves preparing cell lysates from control and K-252a-treated cells, often after stimulation with an agonist like NGF or a phorbol (B1677699) ester. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the in-vivo phosphorylation state of proteins. bio-techne.com The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies targeting either the total protein or a specific phosphorylated residue.

Studies using K-252a have extensively utilized Western blotting to elucidate its mechanism of action. For example, in intact rabbit platelets, K-252a was shown to inhibit the phorbol ester-induced phosphorylation of a 40,000 dalton (40K) protein, providing evidence of its protein kinase C inhibitory activity in intact cells. nih.gov In PC12h cells, K-252a pretreatment was found to inhibit the NGF-induced increase in phosphorylation of tyrosine hydroxylase and a 35,000-D protein. nih.gov Furthermore, K-252a also blocked the NGF-induced phosphorylation of ERK1/2, a critical downstream signaling event. researchgate.net These findings, summarized in the table below, demonstrate how Western blotting directly visualizes the biochemical consequences of kinase inhibition by K-252a.

Cell/Tissue ModelStimulantTarget Protein/EventEffect of K-252a
Rabbit PlateletsTPA (Phorbol Ester)Phosphorylation of 40K proteinInhibition. nih.gov
PC12h cellsNGFPhosphorylation of Tyrosine HydroxylaseInhibition. nih.gov
PC12h cellsNGFPhosphorylation of Nsp100Blocked NGF effect. nih.gov
PC12-ErbB4-GFP cellsNGFPhosphorylation of ERK1/2Inhibition. researchgate.net
PC12-ErbB4-GFP cellsNrg1Autophosphorylation of ErbB4No change. researchgate.net

Structural Biology Approaches

X-ray Crystallography of K-252a in Complex with Kinase Domains (e.g., c-Met)

X-ray crystallography provides atomic-level insights into how K-252a interacts with its protein targets. A significant achievement in this area was the determination of the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor, c-Met, in complex with K-252a, resolved at 1.8 Å. nih.govresearchgate.net This structure, archived in the Protein Data Bank under the accession code 1R0P, revealed the precise binding mode of the inhibitor. weizmann.ac.il

The crystallographic data show that K-252a binds within the adenosine (B11128) pocket of the c-Met kinase domain, the same site that normally accommodates ATP. nih.govresearchgate.net The binding mode is analogous to that observed for the related alkaloid, staurosporine (B1682477), in other kinase-inhibitor complexes. nih.govresearchgate.net The structure revealed that the kinase domain adopts an inhibitory conformation, characterized by a unique, catalytically non-competent orientation of the activation loop and helix αC. nih.govresearchgate.net This structural information explains the inhibitory mechanism of K-252a on c-Met, showing how it locks the enzyme in an inactive state, preventing autophosphorylation and downstream signaling. The detailed view of the hydrogen bonds and hydrophobic interactions between K-252a and the amino acid residues of the ATP-binding cleft is invaluable for understanding its potency and for the rational design of more selective c-Met inhibitors.

Molecular Docking and Computational Modeling for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., K-252a) when bound to a second (the receptor, e.g., a kinase domain) to form a stable complex. ekb.eg This method is instrumental in K-252a studies for hypothesizing binding modes, interpreting structure-activity relationships (SAR), and screening for potential new kinase targets.

In the context of K-252a, docking simulations are typically performed using the known crystal structures of kinase domains as the receptor targets. The K-252a molecule is then computationally placed into the active site of the kinase, and scoring functions are used to estimate the binding affinity, often reported as a binding energy score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

These computational models help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the K-252a-kinase complex. For the c-Met kinase, docking studies can replicate the binding pose observed in the X-ray crystal structure, validating the accuracy of the computational approach. nih.gov This validated model can then be used for further studies, such as predicting how chemical modifications to the K-252a scaffold might alter its binding affinity or selectivity for different kinases. Molecular docking, therefore, serves as a powerful predictive tool that complements experimental techniques like X-ray crystallography in the study of ligand-protein interactions. ekb.egnih.gov

Integrative Chemical Genomics and Proteomics

To understand the broader biological effects of K-252a beyond a single target, researchers employ integrative chemical genomics and proteomics. These approaches use the small molecule inhibitor as a probe to explore complex biological systems on a large scale, identifying its full range of protein targets and downstream effects on cellular pathways. kinasebiotech.com

One powerful strategy combines the use of K-252a analogs with quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a notable study, this approach was used to understand how K-252a potentiates Nrg1-induced neurite outgrowth. researchgate.net By comparing the proteins that bound to active versus inactive analogs of K-252a, researchers could identify specific cellular targets. This was integrated with a lentivirus-mediated loss-of-function screen to validate the candidate proteins. The study successfully identified AAK-1 as a key target whose knockdown mimicked the effect of K-252a in potentiating Nrg-1-driven neurite outgrowth. researchgate.net

Another relevant chemical proteomics technique is the "kinobeads" assay, where multiple kinase inhibitors are immobilized on a solid support to capture a large portion of the cellular kinome from a lysate. nih.gov While not specifically detailed for K-252a in the provided context, this methodology represents a powerful tool for profiling the selectivity of K-252a against hundreds of kinases simultaneously in a cellular context. By combining these advanced chemical and systems-level biology approaches, a more comprehensive picture of the mechanism of action and the polypharmacology of K-252a can be achieved, providing insights that are not possible through traditional single-target investigations. kinasebiotech.com

Future Research Directions and Unexplored Avenues

Discovery and Elucidation of Novel Biological Targets of K-252a

While K-252a is well-documented as a broad-spectrum protein kinase inhibitor, a complete understanding of its target profile is still lacking. Its known inhibitory activities span several kinase families, often with nanomolar potency. A primary future objective is to move beyond its canonical targets—such as Protein Kinase C (PKC), Protein Kinase A (PKA), and Tyrosine Kinase (Trk) receptors—to identify and validate novel interacting proteins. This exploration is critical for deciphering the full mechanistic basis of its diverse cellular effects, from inducing apoptosis to inhibiting neuronal migration.

Integrative chemical genomics and proteomics approaches have already shown promise in this area. An affinity capture probe derived from K-252a successfully pulled down 46 distinct kinases from a cell lysate, leading to the identification of Adaptor-Associated Kinase 1 (AAK1) as a novel target involved in Neuregulin-1/ErbB4 neurotrophic signaling. Further research has also identified K-252a as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3), with an IC₅₀ of approximately 5 nM, and the MET receptor, expanding its known targets. Future work should systematically apply such unbiased, large-scale screening technologies to various cell and tissue types to build a comprehensive map of the K-252a interactome. Elucidating these novel targets will not only clarify existing data but also open new avenues for its use as a chemical probe and therapeutic lead.

Target Kinase/ProteinReported IC₅₀ / KᵢKey Biological Role
Protein Kinase C (PKC)32.9 nM / 470 nMSignal Transduction
Protein Kinase A (PKA)140 nMSignal Transduction
Myosin Light Chain Kinase (MLCK)20 nM (Kᵢ)Smooth Muscle Contraction
Trk Receptor Tyrosine Kinase3 nMNeuronal Survival and Differentiation
Phosphorylase Kinase1.7 nMGlycogen Metabolism
Ca²⁺/Calmodulin-Dependent Kinase II270 nMSynaptic Plasticity, Signaling
Mixed-Lineage Kinase 3 (MLK3)~5 nMJNK Signaling Pathway
MET ReceptorNot specifiedCell Proliferation, Motility
AAK1Not specifiedClathrin-Mediated Endocytosis

Data compiled from multiple sources.

Investigation of Undiscovered Biosynthetic Pathways and Enzymes in Nocardiopsis sp.

The genus Nocardiopsis is a rich source of structurally diverse and bioactive secondary metabolites, including polyketides, alkaloids, and peptides. Recent advances have led to the sequencing of the complete gene cluster responsible for the biosynthesis of K-252a in Nocardiopsis sp. K-252. This approximately 45 kb genomic fragment contains 35 open reading frames, shedding significant light on the formation of the indolocarbazole core and the unusual dihydrostreptose (B1196812) sugar moiety.

However, the functions of many of these newly discovered genes remain uncharacterized. A major avenue for future research is the detailed functional elucidation of these enzymes through heterologous expression and in vitro biochemical assays. Furthermore, like many actinomycetes, Nocardiopsis genomes likely harbor numerous "silent" or "cryptic" secondary metabolite biosynthetic gene clusters (smBGCs) that are not expressed under standard laboratory conditions. Future studies should employ advanced techniques such as co-culturing, ribosome engineering, and epigenetic modification to awaken these dormant pathways. Unlocking this hidden biosynthetic potential could lead to the discovery of entirely new natural products from Nocardiopsis sp., potentially including novel indolocarbazole analogs or compounds with completely different scaffolds and bioactivities.

Advanced Combinatorial Biosynthesis for the Generation of Diverse K-252a Analogs with Enhanced Specificity

Combinatorial biosynthesis, which involves the genetic engineering of metabolic pathways, offers a powerful strategy to generate novel analogs of natural products that are difficult to access through traditional chemical synthesis. The successful cloning and characterization of the K-252a biosynthetic gene cluster provide the essential toolkit for this endeavor. Future research can now focus on creating a diverse library of K-252a analogs by manipulating the identified genes.

Key strategies will include:

Domain Swapping and Module Exchange: The polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery within the cluster can be modified to incorporate different building blocks.

Tailoring Enzyme Modification: Genes encoding enzymes responsible for glycosylation, oxidation, and methylation can be inactivated, overexpressed, or replaced with homologs from other pathways to alter the final structure.

Heterologous Expression: Expressing parts of the K-252a pathway in conjunction with genes from other microorganisms could yield hybrid alkaloids with novel scaffolds and improved bioactivity, a strategy that has proven successful for other polyketide alkaloids.

The goal of this advanced biosynthetic engineering is to produce a wide array of K-252a derivatives. These libraries can then be screened to identify analogs with enhanced potency, improved pharmacokinetic properties, and, most importantly, greater specificity towards particular kinase targets.

Rational Design and Synthesis of Highly Selective Kinase Inhibitors Based on K-252a Scaffold

The primary limitation of K-252a as a therapeutic agent is its lack of selectivity, as it binds to the highly conserved ATP-binding pocket of many kinases. This promiscuity can lead to off-target effects. A significant future direction is the rational design and chemical synthesis of new inhibitors that leverage the potent K-252a indolocarbazole scaffold but achieve higher target selectivity.

One proven approach is to create derivatives that extend outside the ATP pocket to interact with unique amino acid residues on the target kinase's surface. A successful example involved conjugating K-252a to a miniature protein designed to recognize the surface of PKA, dramatically increasing the conjugate's specificity for PKA over other kinases. Another strategy involves creating bulkier derivatives that are sterically hindered from entering the active sites of certain kinases while retaining affinity for others. This was demonstrated with the development of CEP-1347 and KT D606, two K-252a derivatives that selectively inhibit PAKs and mixed-lineage kinases, showing preferential suppression of Ras-transformed cells. Future efforts will continue to use structure-based drug design, guided by crystallography and computational modeling,

Q & A

Q. What is the origin and primary biochemical mechanism of K-252a?

K-252a is a secondary metabolite derived from the soil-dwelling actinobacterium Nocardiopsis sp., first isolated from Nocardiopsis sp. K-290 . Structurally, it belongs to the indolocarbazole family and acts as a broad-spectrum protein kinase inhibitor. Its mechanism involves competitive binding to the ATP-binding site of kinases, effectively blocking enzymatic activity. Key targets include protein kinase C (PKC; IC₅₀ = 470 nM), protein kinase A (PKA; IC₅₀ = 140 nM), and Trk neurotrophin receptors (IC₅₀ = 3 nM) .

Q. How should K-252a be stored and reconstituted for experimental use?

K-252a is light-sensitive and requires storage at -20°C in powder form. For cell-based assays, dissolve in anhydrous DMSO (e.g., 10 mM stock) and aliquot into single-use vials to avoid freeze-thaw cycles. For long-term storage of dissolved stocks, maintain at -80°C under inert gas (e.g., argon) to prevent oxidation . Validate solubility and activity before use via dose-response curves in pilot experiments.

Q. Which experimental models are commonly used to study K-252a’s effects on neurotrophic signaling?

The PC12 rat pheochromocytoma cell line is a standard model for studying K-252a’s inhibition of nerve growth factor (NGF)-induced differentiation. K-252a blocks TrkA autophosphorylation, preventing NGF-mediated neurite outgrowth at concentrations as low as 10–50 nM . For in vivo studies, murine models (e.g., 20 mg/kg/day intraperitoneal injection) are used to assess neuroprotection or TrkB pathway modulation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values for K-252a across studies?

Variability in IC₅₀ values may arise from differences in:

  • Kinase isoforms : PKCα (IC₅₀ = 470 nM) vs. PKCγ (IC₅₀ = 230 nM) .
  • Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibition efficacy .
  • Cell permeability : Batch-specific purity (≥95% by HPLC recommended) and DMSO concentration (≤0.1% v/v) affect bioavailability .
    Standardize assays using recombinant kinases and include positive controls (e.g., staurosporine) to calibrate inhibition curves .

Q. What methodological considerations are critical when optimizing bioassays for Nocardiopsis-derived metabolites?

  • Strain identification : Use phylogenetic analysis (e.g., neighbor-joining method with bootstrap support ≥95%) to confirm Nocardiopsis sp. taxonomy .
  • Metabolite profiling : Combine LC-MS with PCR-based screening of biosynthetic gene clusters (e.g., phzE for phenazines) to correlate bioactivity with chemical diversity .
  • Antifungal assays : For phytopathogen studies (e.g., Pythium myriotylum), use scanning electron microscopy to validate hyphal disruption and in vivo rhizome infection models .

Q. How can researchers resolve conflicting data on K-252a’s role in apoptosis versus cell cycle arrest?

K-252a’s dual effects depend on concentration and cell type:

  • Apoptosis : At ≥100 nM , it inhibits Cdc2 and Cdc25c, inducing caspase-3 activation in cancer cells .
  • Cell cycle arrest : At ≤50 nM , it reversibly blocks G1/S transition in neurons via TrkB suppression .
    Use flow cytometry (PI/Annexin V staining) and time-lapse imaging to distinguish mechanisms. Include kinase activity assays (e.g., phospho-Cdc2 Tyr15 monitoring) to confirm target engagement .

Methodological Best Practices

  • Dose optimization : Perform pilot studies across a logarithmic range (1–1000 nM) to identify threshold effects .
  • Data validation : Replicate key findings using orthogonal methods (e.g., Western blot for phospho-Trk vs. immunofluorescence for neurite outgrowth) .
  • Strain documentation : Deposit Nocardiopsis sp. isolates in culture collections (e.g., DSMZ) with metadata on isolation source and growth conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.